Synhexyl

Description

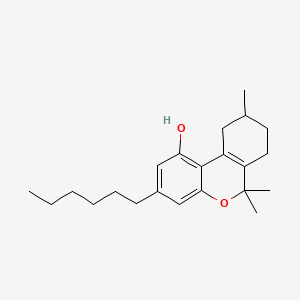

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFXDSWECAQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861748 | |

| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-51-1 | |

| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Homotetrahydrocannibinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYNHEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450N174F9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Synhexyl (Parahexyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Synhexyl, also known as Parahexyl, a synthetic cannabinoid and a structural analog of Δ⁹-tetrahydrocannabinol (THC). This document details its chemical structure, mechanism of action, and potential therapeutic applications, with a focus on providing actionable information for research and development.

Introduction

Synhexyl, or Parahexyl, is a synthetic homologue of THC developed in the mid-20th century.[1][2] Structurally, it differs from THC by the substitution of the pentyl side chain with a hexyl chain.[1][2] Historically, it was investigated for its anxiolytic properties.[1][3] Like THC, Synhexyl is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[3] This interaction mediates its psychoactive effects. Due to its structural similarity and pharmacological activity profile resembling THC, Synhexyl is classified as a Schedule I substance in many jurisdictions, limiting its research and therapeutic use.[1][2]

Chemical Structure and Properties

Synhexyl is a dibenzopyran derivative with the systematic IUPAC name 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂O₂ | [1][4] |

| Molar Mass | 328.49 g/mol | [1][4] |

| IUPAC Name | 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | [4] |

| CAS Number | 117-51-1 | [1][4] |

| Synonyms | Parahexyl, n-Hexyl-Δ³-THC | [1] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Mechanism of Action: CB1 Receptor Signaling

Synhexyl exerts its pharmacological effects primarily through its agonistic activity at the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The binding of Synhexyl to the CB1 receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.

Upon activation by Synhexyl, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The activated Gi/o protein also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively decrease neuronal excitability and inhibit the release of neurotransmitters. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating gene expression and other cellular processes.

Pharmacological Data

| Compound | CB1 Receptor Binding Affinity (Ki) | Source |

| Synhexyl (Parahexyl) | Not Reported | |

| Δ⁹-Tetrahydrocannabinol (THC) | 15 nM - 40.7 nM | |

| CP 55,940 (Synthetic Agonist) | 0.58 nM | |

| WIN 55,212-2 (Synthetic Agonist) | 1.9 nM | |

| Anandamide (Endocannabinoid) | 89.3 nM |

Pharmacokinetics

Detailed pharmacokinetic parameters for Synhexyl in humans have not been extensively studied and reported. It is noted to have a higher oral bioavailability compared to THC, but specific values for half-life, volume of distribution, and clearance are not available.[1][2]

Experimental Protocols

Hypothetical Synthesis of Synhexyl

A detailed, step-by-step experimental protocol for the synthesis of Synhexyl is not publicly available. However, based on established methods for the synthesis of THC and other cannabinoids, a plausible synthetic route can be outlined. A common approach involves the acid-catalyzed condensation of olivetol (5-pentylresorcinol) or its hexyl equivalent with a suitable monoterpene, such as p-mentha-2,8-dien-1-ol or chrysanthenol.

Objective: To synthesize 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol (Synhexyl).

Materials:

-

5-Hexylresorcinol

-

(-)-p-Mentha-2,8-dien-1-ol

-

p-Toluenesulfonic acid (p-TSA) or another Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hexylresorcinol (1 equivalent) and (-)-p-mentha-2,8-dien-1-ol (1-1.2 equivalents) in anhydrous DCM.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the Lewis acid catalyst (e.g., p-TSA, 0.1 equivalents) portion-wise while stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification of Crude Product: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent to isolate the desired Synhexyl isomer.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

Potential Therapeutic Applications and Future Directions

Given its potent CB1 receptor agonism, Synhexyl may possess therapeutic potential in conditions where this mechanism is beneficial, such as in the management of chronic pain, chemotherapy-induced nausea and vomiting, and appetite stimulation. Its historical investigation as an anxiolytic suggests potential applications in anxiety-related disorders, although the psychoactive effects may limit its utility.[1][3]

Future research should focus on obtaining precise pharmacological data for Synhexyl, including its binding affinities and functional activities at both CB1 and CB2 receptors. Detailed pharmacokinetic and metabolic studies are also necessary to understand its absorption, distribution, metabolism, and excretion profile. Furthermore, exploring the therapeutic potential of Synhexyl in preclinical models of various diseases could unveil novel treatment avenues. However, the legal and regulatory status of Synhexyl presents a significant hurdle to conducting such research.

References

- 1. (6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol | C21H32O2 | CID 44266739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Insights into CB1 Cannabinoid Receptor Signaling: A Key Interaction Identified between the Extracellular-3 Loop and Transmembrane Helix 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Parahexyl - Wikiwand [wikiwand.com]

Synhexyl (Parahexyl): A Technical Guide to its History, Discovery, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and scientific understanding of Synhexyl, also known as parahexyl. It details the compound's origins as a synthetic analog of tetrahydrocannabinol (THC), its chemical properties, and its presumed mechanism of action as a cannabinoid receptor agonist. This document collates available data on its biological effects, outlines relevant experimental methodologies for its study, and visualizes key signaling pathways and research workflows. Due to the early cessation of research following its classification as a Schedule I substance, quantitative pharmacological data for Synhexyl is limited. This guide aims to consolidate the existing knowledge and provide a framework for future research endeavors.

Introduction

Synhexyl, or parahexyl, is a synthetic homologue of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[1] It was first synthesized in 1941 during the initial efforts to elucidate the chemical structure of THC.[1] Structurally, Synhexyl is similar to THC, with the key difference being the substitution of the pentyl side chain with a hexyl chain.[2] This modification was part of early structure-activity relationship (SAR) studies aimed at understanding how alterations to the THC molecule influence its biological effects.

Historically, Synhexyl was briefly investigated for its potential therapeutic applications and was used in the mid-20th century as an anxiolytic agent at dosages ranging from 5 mg to 90 mg.[1][2] However, due to its structural similarity and comparable psychoactive effects to THC, it was placed under international control in 1971 as a Schedule I drug by the UN Convention on Psychotropic Substances, a classification that severely restricted its use in research.[1] Consequently, much of the pharmacological and toxicological data available on Synhexyl predates the discovery of the cannabinoid receptors, and modern, quantitative analysis of its receptor binding and functional activity is largely absent from the scientific literature.

This guide will synthesize the available historical and scientific information on Synhexyl, providing a detailed account of its discovery, chemical properties, and what is known about its biological activity. It will also present standardized experimental protocols relevant to the study of cannabinoids and visualize the presumed signaling pathways and research workflows to offer a complete technical overview for the scientific community.

Chemical and Physical Properties

Synhexyl is a lipophilic molecule with a chemical formula of C₂₂H₃₂O₂ and a molar mass of 328.49 g/mol .[1] Its systematic IUPAC name is 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol.[3]

| Property | Value | Source |

| IUPAC Name | 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | [3] |

| Common Names | Synhexyl, Parahexyl | [1] |

| Chemical Formula | C₂₂H₃₂O₂ | [1] |

| Molar Mass | 328.49 g/mol | [1] |

| CAS Number | 117-51-1 | [1] |

| Drug Class | Cannabinoid | [3] |

| Legal Status | Schedule I (US), Schedule I (UN) | [1] |

Pharmacological Profile

Mechanism of Action

It is presumed that Synhexyl acts as an agonist at the cannabinoid type 1 (CB1) receptor, similar to THC.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[4][5] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling cascades.[6][7] These signaling events ultimately result in the modulation of neurotransmitter release, which underlies the psychoactive and therapeutic effects of cannabinoids.[4] However, due to the timing of its legal restriction, Synhexyl's interaction with cannabinoid receptors has not been definitively confirmed through modern receptor binding or functional assays.[2]

Pharmacokinetics

Early research suggested that Synhexyl has a somewhat higher oral bioavailability than THC, though specific quantitative data to support this is not available in the reviewed literature.[2] The pharmacokinetic profiles of cannabinoids are generally characterized by high lipophilicity, leading to rapid distribution into adipose tissue and a prolonged elimination half-life.[8]

| Parameter | Synhexyl | Δ⁹-THC | Source |

| Oral Bioavailability | Higher than THC (unquantified) | ~6-20% | [2][8] |

| Receptor Binding (Ki) | Not available | CB1: ~40-80 nM, CB2: ~3-40 nM | [9] |

| Functional Potency (EC50) | Not available | Not available in a comparable format | |

| Metabolism | Presumed hepatic | Hepatic (CYP450) | [8] |

Note: The table highlights the lack of specific quantitative data for Synhexyl. The values for THC are provided for comparative context and can vary based on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a modern characterization of Synhexyl's pharmacological profile.

Synthesis of Synhexyl (Parahexyl)

A general method for the synthesis of dibenzopyran derivatives like Synhexyl involves the acid-catalyzed condensation of a resorcinol with a terpene. For Synhexyl, this would involve the condensation of 5-hexylresorcinol with p-mentha-2,8-dien-1-ol.

Materials:

-

5-hexylresorcinol

-

p-mentha-2,8-dien-1-ol

-

Anhydrous magnesium sulfate

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 5-hexylresorcinol in anhydrous DCM, add p-mentha-2,8-dien-1-ol.

-

Add a catalytic amount of p-TSA to the mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Synhexyl.

-

Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Synhexyl for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

Synhexyl (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of Synhexyl in the assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP-55,940 at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or the Synhexyl dilutions.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Synhexyl (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay in Rodents (Elevated Plus Maze)

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic effects of Synhexyl in mice or rats.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Synhexyl dissolved in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor, and saline)

-

Vehicle control

-

Video tracking software

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer Synhexyl or vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Record the animal's behavior for a 5-minute period using a video camera mounted above the maze.

-

Analyze the video recordings to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled (to rule out locomotor effects).

Visualizations

Signaling Pathway

The following diagram illustrates the presumed intracellular signaling cascade following the activation of the CB1 receptor by an agonist such as Synhexyl.

Caption: Presumed CB1 Receptor Signaling Pathway for Synhexyl.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and preclinical evaluation of a novel cannabinoid compound like Synhexyl.

Caption: General Experimental Workflow for Cannabinoid Drug Discovery.

Conclusion

Synhexyl (parahexyl) represents an important molecule in the history of cannabinoid research. Its synthesis was a key step in the early exploration of the chemical space around THC and contributed to the foundational understanding of cannabinoid structure-activity relationships. Despite its early promise as a potential therapeutic agent, its classification as a Schedule I substance has significantly limited modern scientific investigation. As a result, there is a notable absence of quantitative data regarding its receptor pharmacology and pharmacokinetics. This technical guide has consolidated the available historical and scientific information and provided a framework of modern experimental protocols and conceptual diagrams to place Synhexyl in a contemporary scientific context. Further research, should legal and regulatory pathways become available, would be necessary to fully characterize the pharmacological profile of this historically significant cannabinoid.

References

- 1. Parahexyl - Wikipedia [en.wikipedia.org]

- 2. Parahexyl [wikipedia.nucleos.com]

- 3. parahexyl - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Pharmacological Properties of Synhexyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synhexyl, also known as parahexyl or n-hexyl-Δ³-THC, is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. First synthesized in the 1940s, Synhexyl was historically investigated for its therapeutic potential, particularly as an anxiolytic agent. This technical guide provides a comprehensive overview of the pharmacological properties of Synhexyl, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Due to the limited recent research on this compound following its classification as a Schedule I substance, this guide combines historical data with current understanding of cannabinoid pharmacology to present a cohesive profile. Quantitative data is summarized in structured tables, and detailed experimental protocols, both contemporary and historically reconstructed, are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this unique cannabinoid analog.

Introduction

Synhexyl (n-hexyl-Δ³-tetrahydrocannabinol) is a synthetic cannabinoid that differs from Δ⁹-THC by the extension of its pentyl side chain to a hexyl chain and the position of a double bond in the cyclohexene ring.[1][2] These structural modifications are known to influence the potency and efficacy of cannabinoid receptor ligands. Historically, Synhexyl was used in the mid-20th century as an anxiolytic, with dosages ranging from 5 mg to 90 mg.[1] However, due to its structural similarity to THC and presumed similar psychoactive effects, it was placed under international control and classified as a Schedule I substance, which has significantly limited modern research into its pharmacological profile.[1] This guide aims to consolidate the available information on Synhexyl to serve as a valuable resource for researchers in the field of cannabinoid science.

Mechanism of Action

Synhexyl is presumed to act as an agonist at the cannabinoid type 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[1] This presumption is based on its structural similarity to THC, a known partial agonist of the CB1 receptor.[3] The activation of CB1 receptors by agonists like THC leads to a cascade of intracellular signaling events, primarily mediated by the Gαi/o subunit of the G-protein. This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] CB1 receptor activation also modulates various ion channels and other signaling pathways, ultimately resulting in the modulation of neurotransmitter release.[4][5]

CB1 Receptor Signaling Pathway

The binding of Synhexyl to the CB1 receptor is expected to initiate a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi subunit then dissociates and inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can also modulate other downstream effectors.

Quantitative Pharmacological Data

Due to the scarcity of modern research, specific quantitative data for Synhexyl is limited. The following tables summarize the available data and provide estimated values based on its close structural isomer, n-hexyl-delta-9-THC.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference |

| n-hexyl-delta-9-THC | CB1 | Radioligand Binding | ~40 | [2] |

| Synhexyl (Parahexyl) | CB1 | - | ~40 (Estimated) | - |

Note: The Kᵢ value for Synhexyl is an estimation based on its isomer, n-hexyl-delta-9-THC. No direct binding affinity studies for Synhexyl have been identified in recent literature.

Table 2: Pharmacodynamic Properties

| Property | Observation | Dosage (Human) | Reference |

| Primary Effect | Anxiolytic | 5 - 90 mg | [1] |

| Psychoactivity | Presumed to be similar to THC | - | [1] |

Table 3: Estimated Pharmacokinetic Parameters

| Parameter | Value | Basis of Estimation |

| Oral Bioavailability | Higher than THC | Historical reports[1] |

| Metabolism | Hepatic (CYP450 enzymes) | Analogy to other cannabinoids[6] |

| Primary Metabolites | Hydroxylated and carboxylated derivatives | Analogy to other cannabinoids |

Experimental Protocols

Reconstructed Historical Protocol: Human Anxiolytic Study (circa 1960s)

This reconstructed protocol is based on the general understanding of clinical trial methodologies for anxiolytics during that era.

Methodology:

-

Participant Selection: Healthy male volunteers with symptoms of mild to moderate anxiety would be recruited. Participants would undergo a medical and psychological screening to ensure they meet the inclusion criteria.

-

Study Design: A double-blind, placebo-controlled, crossover design would likely be employed. Each participant would receive both Synhexyl and a placebo on separate occasions, with a washout period in between.

-

Drug Administration: Synhexyl would be administered orally in capsule form at varying doses (e.g., 15 mg, 30 mg, 60 mg) to assess dose-response effects. The placebo would be an identical-looking capsule containing an inert substance.

-

Assessments:

-

Subjective Effects: Self-report questionnaires assessing anxiety levels, mood, and other subjective experiences would be administered at baseline and at regular intervals after drug administration. The Clyde Mood Scale or similar instruments available at the time might have been used.

-

Physiological Measures: Heart rate, blood pressure, and respiratory rate would be monitored.

-

Cognitive Function: Simple cognitive tests, such as digit-symbol substitution tasks, might have been used to assess any cognitive impairment.

-

-

Data Analysis: The data would be analyzed to compare the effects of Synhexyl to placebo on the various outcome measures.

Modern Protocol: In Vitro CB1 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the binding affinity of a compound for the CB1 receptor.[1][7][8][9]

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) is used.

-

Competition Binding: A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Synhexyl).

-

Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Modern Protocol: In Vitro cAMP Functional Assay

This protocol measures the functional activity of a compound as an agonist or antagonist at the CB1 receptor by quantifying its effect on cAMP levels.[10][11]

Methodology:

-

Cell Culture: Cells expressing the CB1 receptor are cultured and seeded in multi-well plates.

-

Forskolin Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (Synhexyl) in the presence of forskolin.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

Conclusion

Synhexyl is a fascinating synthetic cannabinoid with a historical legacy of therapeutic use as an anxiolytic. While modern research has been hampered by its legal status, the available evidence, combined with our current understanding of cannabinoid pharmacology, suggests that it is a CB1 receptor agonist with a pharmacological profile similar to that of THC, but with potentially higher oral bioavailability. The quantitative data, though limited, provides a foundation for understanding its potency. The reconstructed and modern experimental protocols outlined in this guide offer a framework for any future investigations into the pharmacological properties of Synhexyl. Further research, should its legal status change, would be invaluable in fully elucidating the therapeutic potential and risk profile of this unique compound.

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Synhexyl: A Technical Guide to a Classic Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synhexyl, also known as Parahexyl, is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. First synthesized in 1941 by Roger Adams, it represents one of the earliest synthetic cannabinoids. Structurally, it is a homolog of THC, featuring a hexyl side chain at the C3 position instead of the pentyl chain found in THC, and a variation in the position of a double bond within the cyclohexene ring. While historical animal studies suggest THC-like psychoactive effects, a significant knowledge gap exists in its modern pharmacological characterization. This technical guide provides a comprehensive overview of Synhexyl, summarizing its known properties and, due to the scarcity of direct data, leveraging information from its more extensively studied isomers, Δ⁸-tetrahydrocannabihexol (Δ⁸-THCH) and Δ⁹-tetrahydrocannabihexol (Δ⁹-THCH), to infer its potential pharmacological profile. This document aims to serve as a foundational resource for researchers interested in the classic cannabinoids and the structure-activity relationships within this class of compounds.

Introduction

Synhexyl (3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol) is a synthetic cannabinoid that predates the discovery of the cannabinoid receptors.[1][2] Its synthesis was part of early efforts to understand the structure-activity relationships of the active principles in cannabis.[3] Despite its long history, Synhexyl has been the subject of very limited modern research, primarily due to its classification as a Schedule I controlled substance in many jurisdictions.[1] Consequently, there is a notable absence of published data regarding its binding affinities and functional activity at the cannabinoid receptors, CB1 and CB2.

This guide addresses this gap by providing a detailed overview of what is known about Synhexyl and offering insights gleaned from its isomers, Δ⁸-THCH (also known as JWH-124) and the naturally occurring Δ⁹-THCH.[2] These compounds share the characteristic hexyl side chain and are known to be potent cannabinoid receptor agonists. By examining their properties, we can formulate a hypothesis regarding the expected pharmacological profile of Synhexyl, thereby providing a starting point for future research.

Chemical Structure and Properties

Synhexyl is structurally similar to THC, with two key differences:

-

Alkyl Side Chain: It possesses a six-carbon hexyl chain at the C3 position of the phenolic ring, whereas THC has a five-carbon pentyl chain.

-

Double Bond Position: The double bond in the cyclohexene ring is located at the Δ³ position (also referred to as Δ⁶ᵃ(¹⁰ᵃ) in older nomenclature), differing from the Δ⁹ or Δ⁸ position in THC isomers.[1]

Table 1: Chemical and Physical Properties of Synhexyl

| Property | Value |

| IUPAC Name | 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol |

| Other Names | Parahexyl, n-hexyl-Δ³-THC |

| Molecular Formula | C₂₂H₃₂O₂ |

| Molar Mass | 328.50 g/mol |

| CAS Number | 117-51-1 |

| Appearance | Presumed to be a resinous oil |

| Solubility | Soluble in organic solvents like ethanol, methanol, and lipids |

Pharmacology (Inferred from Isomers)

Due to the lack of direct experimental data for Synhexyl, its pharmacological properties are inferred from its isomers, Δ⁸-THCH and Δ⁹-THCH, which have been subject to more recent investigation. It is presumed that Synhexyl, like its isomers, acts as an agonist at the CB1 and CB2 receptors. The longer hexyl side chain is generally associated with increased potency compared to the pentyl chain of THC.

Table 2: Cannabinoid Receptor Binding Affinities of Synhexyl Isomers

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Δ⁸-THCH (JWH-124) | CB1 | 9.5 | [[“]] |

| CB2 | 3.4 | [[“]] | |

| Δ⁹-THCH | CB1 | 15 | [[“]] |

| CB2 | 61 | [[“]] | |

| Δ⁹-THC (for comparison) | CB1 | 40.7 | [6] |

| CB2 | 36.4 | [6] |

Note: Lower Ki values indicate higher binding affinity.

The data in Table 2 suggest that the hexyl homologs of THC exhibit high affinity for both CB1 and CB2 receptors, with potencies greater than or comparable to Δ⁹-THC. It is therefore reasonable to hypothesize that Synhexyl would also display high-affinity binding to cannabinoid receptors.

Signaling Pathways

As a presumed CB1 receptor agonist, Synhexyl is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with CB1 activation. This pathway is primarily mediated by the Gαi/o protein.

Caption: Presumed signaling pathway of Synhexyl upon binding to the CB1 receptor.

Activation of the CB1 receptor by an agonist like Synhexyl leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation of downstream targets, including transcription factors like CREB.

Synthesis and Experimental Protocols

Synthesis of Synhexyl

Caption: A generalized workflow for the synthesis and purification of Synhexyl.

Experimental Protocol: Cannabinoid Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Synhexyl for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist)

-

Test compound (Synhexyl) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2)

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand ([³H]CP-55,940, typically at its Kd concentration), and varying concentrations of the test compound (Synhexyl).

-

Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added to saturate the receptors.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A simplified workflow for a cannabinoid receptor binding assay.

Conclusion and Future Directions

Synhexyl represents a historically significant synthetic cannabinoid with a presumed pharmacological profile similar to that of a potent THC analog. However, the lack of modern pharmacological data is a critical gap in our understanding of this compound. The information gathered from its isomers, Δ⁸-THCH and Δ⁹-THCH, strongly suggests that Synhexyl is likely a high-affinity agonist at both CB1 and CB2 receptors.

Future research should focus on the de novo synthesis and pharmacological characterization of Synhexyl to definitively determine its receptor binding affinities, functional activities, and signaling profiles. Such studies would not only fill a long-standing knowledge gap but also contribute to a more complete understanding of the structure-activity relationships of classic cannabinoids, which could inform the design of novel therapeutic agents targeting the endocannabinoid system.

Disclaimer: Synhexyl is a controlled substance in many jurisdictions. The information provided in this guide is for research and informational purposes only. All activities involving this compound must be conducted in strict compliance with all applicable laws and regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus [consensus.app]

- 5. Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus [consensus.app]

- 6. researchgate.net [researchgate.net]

The Legal Landscape of Synhexyl for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synhexyl, also known as parahexyl, is a synthetic analog of tetrahydrocannabinol (THC) with a history of scientific investigation dating back to the mid-20th century. As a potent cannabinoid receptor agonist, it holds potential for various research applications, from fundamental studies of the endocannabinoid system to the development of novel therapeutics. However, its legal status as a controlled substance presents a significant hurdle for researchers. This technical guide provides an in-depth overview of the international and national legal frameworks governing the use of Synhexyl for research purposes. It details the licensing and application procedures in key jurisdictions, summarizes available pharmacological data in a comparative context, and outlines general experimental workflows and signaling pathways relevant to cannabinoid research.

International and National Legal Status

Synhexyl is classified as a controlled substance in numerous countries due to its psychoactive properties and potential for abuse. Researchers must navigate a complex regulatory landscape to legally obtain and utilize this compound for scientific investigation.

International Control

Synhexyl is listed in Schedule I of the 1971 United Nations Convention on Psychotropic Substances . This international treaty designates substances with a high potential for abuse that are not recognized for medical use and have a high risk of causing harm. Parties to the convention are obligated to prohibit all use of Schedule I substances except for scientific and limited medical purposes by duly authorized persons in medical or scientific institutions under the direct supervision of their government.

National Regulations

The legal status of Synhexyl at the national level is largely dictated by its international classification, though specific regulations and scheduling can vary.

-

United States: Synhexyl is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1][2][3] This classification indicates a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[2][3] Research with Schedule I substances is permissible but requires stringent licensing and oversight from the Drug Enforcement Administration (DEA).

-

United Kingdom: Synhexyl is controlled as a Class B drug under the Misuse of Drugs Act 1971. A Home Office license is required to produce, possess, or supply Class B drugs for research purposes.

-

Canada: Synhexyl is listed as a Schedule II substance under the Controlled Drugs and Substances Act. A license from Health Canada is necessary to conduct research with Schedule II substances.

-

Germany: Synhexyl is classified under Anlage I of the Betäubungsmittelgesetz (BtMG), which includes non-marketable narcotics. Scientific use is permitted but requires a license from the Federal Institute for Drugs and Medical Devices (BfArM).

Obtaining Synhexyl for Research: A Step-by-Step Guide

The process for obtaining a license to conduct research with Synhexyl is rigorous and jurisdiction-dependent. The following outlines the general steps involved in the United States, United Kingdom, and Canada.

United States (DEA)

-

State Authorization: Researchers must first obtain any required state-level licenses or permits for conducting research with controlled substances.

-

Research Protocol: A detailed research protocol must be submitted with the application. This protocol should include the study's objectives, the quantity of the substance to be used, and the security measures in place for its storage and handling.

-

Institutional Approval: Approval from the researcher's Institutional Review Board (IRB) for human studies or Institutional Animal Care and Use Committee (IACUC) for animal studies is required.

-

Security Requirements: The DEA mandates strict security protocols for the storage of Schedule I substances, including a securely locked, substantially constructed cabinet or safe.

-

Inspection: The DEA may conduct an on-site inspection of the research facility to ensure compliance with all security and record-keeping requirements.

United Kingdom (Home Office)

-

Online Application: Researchers must register on the Home Office's controlled drugs licensing system and complete an online application form.

-

Disclosure and Barring Service (DBS) Check: All individuals with access to the controlled substances will likely need to undergo a DBS check.

-

Detailed Research Plan: A comprehensive research plan outlining the scientific justification, methodology, and quantities of Synhexyl required must be provided.

-

Secure Storage: Evidence of appropriate security arrangements for the storage of Class B drugs must be demonstrated.

Canada (Health Canada)

-

License Application: Researchers must submit an application for a license to conduct research with a Schedule II controlled substance to Health Canada.

-

Research Protocol: A detailed protocol outlining the research objectives, methodology, and the qualifications of the research personnel is required.

-

Security Measures: The application must include a description of the security measures for the storage and handling of the controlled substance, which must comply with the Security Directive on the Storage of Controlled Substances.

-

Record Keeping: Licensed researchers are required to maintain detailed records of all transactions and use of the controlled substance.

Pharmacological Profile of Synhexyl (Parahexyl)

While specific modern pharmacological data for Synhexyl is limited in publicly available literature, historical studies and its structural similarity to THC and other synthetic cannabinoids allow for an inferred profile. The following tables provide a comparative overview of the pharmacological properties of THC and other relevant cannabinoids to offer context for researchers.

| Compound | Receptor | Binding Affinity (Ki) | Efficacy | Reference |

| Δ⁹-THC | CB1 | ~15-40 nM | Partial Agonist | [General cannabinoid literature] |

| CP 55,940 | CB1 | ~0.5-1.0 nM | Full Agonist | [General cannabinoid literature] |

| JWH-018 | CB1 | ~9.0 nM | Full Agonist | [General cannabinoid literature] |

| Synhexyl | CB1 | Data not readily available | Presumed Agonist |

| Compound | In Vivo Effects (Rodent Models) |

| Δ⁹-THC | Hypothermia, analgesia, catalepsy, reduced locomotor activity (the "cannabinoid tetrad") |

| CP 55,940 | Similar to Δ⁹-THC, but with higher potency |

| JWH-018 | Similar to Δ⁹-THC, with reported higher efficacy in some assays |

| Synhexyl | Reported to have THC-like effects in humans (1968 study) |

Experimental Protocols and Workflows

Detailed experimental protocols specifically for Synhexyl are scarce in recent literature. However, researchers can adapt established protocols for other cannabinoids.

General In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity (Ki) of Synhexyl for CB1 and CB2 receptors, competitive radioligand binding assays are commonly employed. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) and varying concentrations of Synhexyl.

-

Functional Assays: To determine the efficacy of Synhexyl (i.e., whether it is a full or partial agonist), functional assays such as the [³⁵S]GTPγS binding assay or cAMP accumulation assays are used. These assays measure the extent to which the compound activates the G-protein signaling cascade upon binding to the receptor.

General In Vivo Studies

-

The Cannabinoid Tetrad: This is a battery of four behavioral tests in rodents that are characteristic of CB1 receptor activation:

-

Hypothermia: Measurement of core body temperature.

-

Analgesia: Assessment of pain response using methods like the tail-flick or hot-plate test.

-

Catalepsy: Measurement of the time an animal remains in an unusual posture.

-

Hypoactivity: Quantification of locomotor activity in an open field.

-

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Synhexyl, blood and tissue samples are collected at various time points after administration and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general signaling pathway for cannabinoid receptor activation and a typical experimental workflow for cannabinoid research.

Caption: General signaling pathway of Synhexyl via the CB1 receptor.

Caption: A typical experimental workflow for Synhexyl research.

Conclusion

The pursuit of research involving Synhexyl requires a thorough understanding of and strict adherence to international and national regulations. While the legal hurdles are significant, they are not insurmountable for researchers with a well-defined scientific rationale and a commitment to regulatory compliance. This guide provides a foundational understanding of the legal landscape, practical steps for obtaining research authorization, and a summary of the scientific context for investigating this and other cannabinoids. As cannabinoid research continues to evolve, a clear and comprehensive approach to regulatory compliance is paramount for advancing scientific knowledge in this promising field.

References

An In-depth Technical Guide to Parahexyl (CAS 117-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parahexyl, also known by the synonym Synhexyl and identified by CAS number 117-51-1, is a synthetic analogue of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. First synthesized in 1941, Parahexyl is structurally similar to THC, with the key difference being the substitution of the pentyl side chain with a hexyl chain. This modification results in a compound with a pharmacological profile comparable to THC, including a presumed agonist activity at the cannabinoid type 1 (CB1) receptor. Historically, Parahexyl saw limited use as an anxiolytic. This guide provides a comprehensive overview of the scientific and technical information available for Parahexyl, including its physicochemical properties, synthesis, pharmacology, and the signaling pathways associated with its presumed mechanism of action.

Physicochemical Properties

Parahexyl is a lipophilic molecule with the chemical formula C₂₂H₃₂O₂ and a molar mass of 328.5 g/mol .[1] Detailed experimental data on its physicochemical properties are not widely available in recent literature. The table below summarizes the key identifiers and calculated properties for Parahexyl.

| Property | Value | Reference |

| CAS Number | 117-51-1 | [1] |

| Synonyms | Synhexyl, n-hexyl-Δ³-THC, 3-Hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | [1] |

| Molecular Formula | C₂₂H₃₂O₂ | [1] |

| Molar Mass | 328.5 g/mol | [1] |

| IUPAC Name | 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | [2] |

Synthesis and Analytical Methods

Synthesis Protocol

The synthesis of Parahexyl was first reported by Adams et al. in 1949. The procedure involves the condensation of olivetol (5-hexylresorcinol) with p-mentha-2,8-dien-1-ol.

Experimental Protocol: Synthesis of Parahexyl (Adapted from Adams et al., 1949)

-

Reaction Setup: A solution of olivetol (1 equivalent) and p-mentha-2,8-dien-1-ol (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Catalyst Addition: A catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Parahexyl.

Analytical Methods

The analysis of cannabinoids, including Parahexyl, typically employs chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode-array detector (DAD) is a common method for the quantification of cannabinoids. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of cannabinoids. Derivatization of the analyte is often necessary to improve its volatility and thermal stability.[5][6]

Pharmacology

Mechanism of Action

Parahexyl is presumed to act as an agonist at the cannabinoid type 1 (CB1) receptor, similar to Δ⁹-THC.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events.

Pharmacological Effects

Early pharmacological studies conducted by Loewe in 1946 demonstrated that Parahexyl induces catalepsy in mice, a characteristic effect of CB1 receptor agonists.[7] It was also noted to have a central excitant action in rabbits and mice.[7] Anecdotal reports from its historical use as an anxiolytic suggest it produces effects typical of other cannabinoid receptor agonists.[1] It is reported to have a somewhat higher oral bioavailability than THC.[1]

Quantitative Pharmacological Data

| Parameter | Ligand | Receptor | Value | Reference |

| Ki | Δ⁹-THC | Human CB1 | 2.3 x 10⁻⁷ M | [3] |

| EC50 | Various Synthetic Cannabinoids | Human CB1 | 84.6 to 721 nM | [8] |

Note: The EC50 values are for a different class of synthetic cannabinoids and are provided to give a general range of potencies at the CB1 receptor.

Toxicology

Detailed toxicological data, including the median lethal dose (LD50), for Parahexyl are not available in the public domain. For reference, the acute oral LD50 of Δ⁹-THC in rats has been reported.

| Compound | Species | Route | LD50 | Reference |

| Δ⁹-THC | Rat (male) | Oral | 1910 mg/kg | [9] |

| Δ⁹-THC | Rat (female) | Oral | 1040 mg/kg | [9] |

Signaling Pathway

The presumed mechanism of action of Parahexyl involves the activation of the CB1 receptor. The following diagram illustrates the canonical signaling pathway initiated by CB1 receptor activation.

References

- 1. Parahexyl - Wikipedia [en.wikipedia.org]

- 2. parahexyl - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid System and its Interaction with Synhexyl: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the endocannabinoid system (ECS) and explores the known and extrapolated interactions of the synthetic cannabinoid, Synhexyl (also known as Parahexyl). While quantitative pharmacological data on Synhexyl is sparse due to its research history and legal status, this document synthesizes available information on its structure and qualitative effects. Furthermore, it details the standard experimental protocols used to characterize cannabinoid ligands, offering a methodological framework for future research. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of classical cannabinoids and the broader endocannabinoid system.

Introduction to the Endocannabinoid System (ECS)

The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial role in maintaining physiological homeostasis in vertebrates.[1] It is integral in regulating a vast array of processes, including neurotransmission, pain perception, immune response, appetite, mood, and memory.[2] The primary components of the ECS are:

-

Cannabinoid Receptors: The two principal receptors are the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). Both are G protein-coupled receptors (GPCRs).[3][4]

-

CB1 Receptors are among the most abundant GPCRs in the brain and central nervous system.[1][5] They are primarily responsible for the psychotropic effects of cannabinoids. Their activation on presynaptic terminals typically leads to the inhibition of neurotransmitter release.[6][7]

-

CB2 Receptors are predominantly expressed in the peripheral nervous system, particularly on immune cells, as well as in the spleen and on microglia within the CNS.[1][5] Their activation is mainly associated with modulating immune responses and inflammation.

-

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are:

-

Anandamide (AEA, N-arachidonoylethanolamine): A partial agonist at both CB1 and CB2 receptors.

-

2-Arachidonoylglycerol (2-AG): Present in the brain at concentrations significantly higher than anandamide and acts as a full agonist at both CB1 and CB2 receptors.[2]

-

-

Metabolic Enzymes: A suite of enzymes responsible for the synthesis and degradation of endocannabinoids, ensuring their signaling is spatially and temporally controlled. Key enzymes include fatty acid amide hydrolase (FAAH), which primarily degrades anandamide, and monoacylglycerol lipase (MAGL), the principal enzyme for 2-AG degradation.[7]

Canonical Signaling Pathway

CB1 and CB2 receptors primarily couple to the inhibitory G protein, Gi/o.[4] Upon activation by an agonist (like an endocannabinoid or a synthetic cannabinoid), the receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated units can then modulate downstream effectors. The most common consequence of CB1/CB2 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Other downstream effects include the modulation of various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[2][4] This cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.[6]

Synhexyl (Parahexyl): An Overview

Synhexyl, also known as Parahexyl or n-hexyl-Δ³-THC, is a synthetic homologue of Δ⁹-tetrahydrocannabinol (THC). It was first synthesized in 1949 during research aimed at understanding the structure of THC.[8]

Structurally, Synhexyl is very similar to THC, with two key differences:

-

The position of a double bond in the cyclohexene ring.

-

The pentyl (C5) side chain at the C3 position is extended to a hexyl (C6) chain.[8]

This elongation of the alkyl side chain is a critical feature. Structure-activity relationship (SAR) studies on other THC homologs have shown that the length of this chain significantly influences affinity for cannabinoid receptors. For instance, Δ⁹-tetrahydrocannabiphorol (THCP), which has a heptyl (C7) chain, exhibits a significantly higher affinity for the CB1 receptor than THC. This suggests that Synhexyl, with its C6 chain, likely binds to cannabinoid receptors with higher affinity than THC (C5), although this has not been experimentally confirmed in publicly available literature.

Pharmacological Profile of Synhexyl

Direct and quantitative pharmacological data for Synhexyl, such as binding affinities (Ki) and functional potencies (EC50), are not available in modern scientific literature. Research on Synhexyl appears to have largely ceased before the cloning of the cannabinoid receptors and the development of modern in vitro pharmacological assays. Its classification as a Schedule I substance under the UN Convention on Psychotropic Substances in 1982 further limited research.[8]

However, older in vivo studies report that Synhexyl produces classic cannabinoid agonist effects in animals.[8] It is presumed to act as a CB1 receptor agonist, similar to THC.[8] Anecdotal reports also mention it has a higher oral bioavailability compared to THC.[8]

Quantitative Data on Cannabinoid Receptor Interaction

As stated, specific quantitative data for Synhexyl is not publicly available. To provide context for researchers, the following tables summarize representative data for THC and a more potent synthetic agonist, CP55,940. It is hypothesized that Synhexyl's values would fall somewhere between these two compounds, likely showing higher affinity and potency than THC.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference Compound |

|---|---|---|---|

| Δ⁹-THC | ~10 - 40 | ~3 - 36 | Natural Phytocannabinoid |

| CP55,940 | ~0.5 - 5.0 | ~0.7 - 2.8 | Synthetic Agonist |

| Synhexyl | Data Not Available | Data Not Available | Synthetic Homologue |

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

| Compound | Assay Type | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |

|---|---|---|---|

| Δ⁹-THC | GTPγS Binding | ~30 - 150 | ~20 - 100 |

| CP55,940 | GTPγS Binding | ~0.5 - 5.0 | ~0.3 - 3.0 |

| Synhexyl | GTPγS Binding | Data Not Available | Data Not Available |

Experimental Protocols for Cannabinoid Ligand Characterization

To determine the precise pharmacological profile of a compound like Synhexyl, a series of standardized in vitro assays are required. These assays quantify a ligand's ability to bind to the receptor (affinity) and to activate it (efficacy and potency).

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki value) of a test compound by measuring how effectively it competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor, or from animal tissues known to express the receptors (e.g., rat brain for CB1).

-

Incubation: Membranes (typically 20-30 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with a fixed concentration of a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP55,940 (typically at a concentration close to its Kd value, e.g., 0.5-1.0 nM).

-

Competition: A range of concentrations of the unlabeled test compound (e.g., Synhexyl) is added to the incubation mixture.

-

Equilibrium: The mixture is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM WIN55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor agonist. It is a direct measure of the initial step in the G protein-mediated signaling cascade and is used to determine a compound's efficacy (Emax) and potency (EC50).

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the receptor of interest are used.

-

Incubation Mixture: The membranes (20-30 µg) are incubated in an assay buffer containing:

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog, ~0.05-0.1 nM).

-

GDP (to facilitate the exchange reaction, ~10-30 µM).[8]

-

Varying concentrations of the test agonist (e.g., Synhexyl).

-

-

Reaction: The reaction is initiated and allowed to proceed for 60 minutes at 30-37°C with gentle shaking.[8]

-

Termination and Filtration: The reaction is terminated by rapid vacuum filtration over glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Basal binding is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[8] Agonist-stimulated binding is plotted against the agonist concentration. The EC50 (concentration producing 50% of the maximal effect) and Emax (maximal stimulation over basal) are determined using non-linear regression. Efficacy is often expressed relative to a standard full agonist (e.g., CP55,940).

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity. It provides another measure of a compound's efficacy and potency as an agonist.

Methodology:

-

Cell Culture: Whole cells (e.g., CHO-K1) expressing the CB1 or CB2 receptor are plated in multi-well plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes to prevent the degradation of cAMP.

-

Stimulation and Inhibition: Cells are co-incubated with:

-

An adenylyl cyclase activator, such as Forskolin, to stimulate a measurable level of cAMP production.

-

Varying concentrations of the test cannabinoid agonist (e.g., Synhexyl).

-

-

Incubation: The cells are incubated for 15-30 minutes at 37°C.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, typically based on competitive immunoassay principles, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The ability of the test agonist to inhibit Forskolin-stimulated cAMP production is plotted against its concentration. The IC50 (concentration causing 50% inhibition) and the maximal percentage of inhibition are calculated via non-linear regression.

Conclusion

Synhexyl is a classic synthetic cannabinoid whose full pharmacological characterization has been hampered by historical context and regulatory status. Based on its structure—specifically the n-hexyl side chain—it is strongly hypothesized to be a potent CB1 and CB2 receptor agonist with a higher affinity than its parent compound, Δ⁹-THC. However, without empirical data from modern pharmacological assays, its precise affinity, efficacy, and potential receptor bias remain undetermined. The experimental protocols detailed in this guide provide a clear and established roadmap for any future investigations aimed at elucidating the exact nature of Synhexyl's interaction with the endocannabinoid system, should the opportunity for such research arise. A thorough in vitro characterization is a critical first step in understanding the compound's full therapeutic or toxicological potential.

References

- 1. Therapeutic Potential of Cannabinoid Receptors Type 1 and 2—Novel Insights for Enhancing the Chance of Clinical Success - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parahexyl [chemeurope.com]

- 5. Parahexyl - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Cannabinoid Receptors: Nomenclature and Pharmacological Principles - PMC [pmc.ncbi.nlm.nih.gov]

Synhexyl as a Research Tool in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synhexyl, also known as parahexyl, is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Historically, it saw limited use as an anxiolytic agent in the mid-20th century.[1][2] Due to its structural similarity to THC, Synhexyl is presumed to act as an agonist at cannabinoid receptors, primarily the CB1 receptor, though a comprehensive characterization using modern pharmacological techniques is lacking in publicly available literature.[1][2][3][4][5] This guide provides an in-depth overview of Synhexyl's known properties, its presumed mechanism of action, and detailed protocols for its pharmacological characterization, offering a framework for researchers interested in investigating this compound.

Introduction

Synhexyl (3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-1-ol) is a synthetic cannabinoid that differs from THC in the substitution of the pentyl side chain with a hexyl chain.[1][3][4] It was first synthesized in 1941 during research aimed at understanding the structure of THC.[6] Early studies and anecdotal use suggested anxiolytic properties, with dosages ranging from 5 mg to 90 mg.[1][2][6] However, its classification as a Schedule I substance has significantly limited research into its pharmacological profile.[1][3] This document aims to consolidate the available information on Synhexyl and provide standardized experimental protocols to facilitate future research and a more complete understanding of its potential as a pharmacological tool.

Presumed Pharmacological Profile

Synhexyl is believed to exert its effects primarily through the endocannabinoid system, acting as an agonist at the cannabinoid type 1 (CB1) and possibly the cannabinoid type 2 (CB2) receptors. This presumption is based on its structural similarity to THC and early comparative studies in humans.[1][7] CB1 receptors are predominantly expressed in the central nervous system, and their activation is responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily found in the immune system and peripheral tissues.

Quantitative Data

| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Assay Type |

| Synhexyl | CB1 | Data not available | Data not available | - |

| CB2 | Data not available | Data not available | - | |

| Δ⁹-THC (for comparison) | CB1 | ~10 - 40 | ~5 - 50 | [3H]CP55,940 competition binding; [35S]GTPγS binding |

| CB2 | ~3 - 36 | ~3 - 100 | [3H]CP55,940 competition binding; [35S]GTPγS binding |

Detailed Experimental Protocols

To rigorously characterize the pharmacological activity of Synhexyl, the following standard in vitro assays are recommended.

Cannabinoid Receptor Binding Affinity Assay

This protocol determines the binding affinity of Synhexyl for CB1 and CB2 receptors by measuring its ability to compete with a radiolabeled cannabinoid ligand.

Objective: To determine the inhibitory constant (Ki) of Synhexyl at human CB1 and CB2 receptors.

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors

-

[3H]CP55,940 (radioligand)

-

Synhexyl

-

Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 0.1% BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing either CB1 or CB2 receptors. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add increasing concentrations of Synhexyl.

-

Add the cell membranes (10-20 µg of protein) to each well.

-

Add the radioligand, [3H]CP55,940, at a final concentration close to its Kd (typically 0.5-1 nM).

-